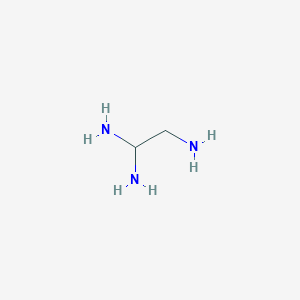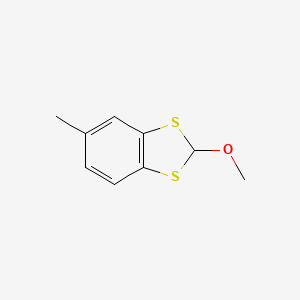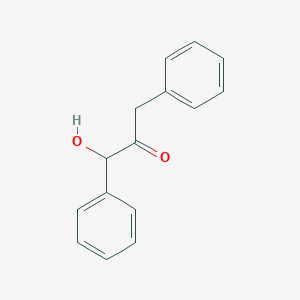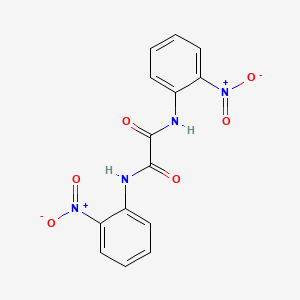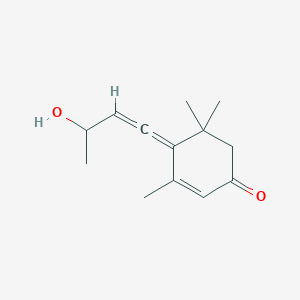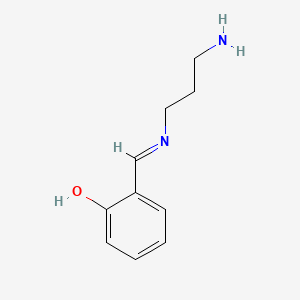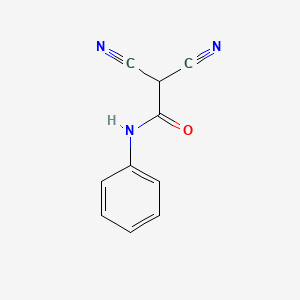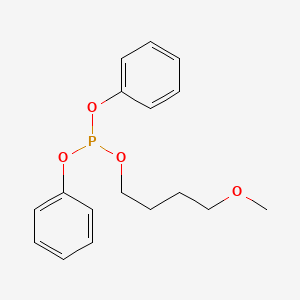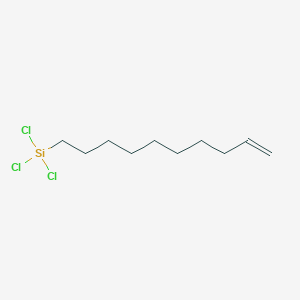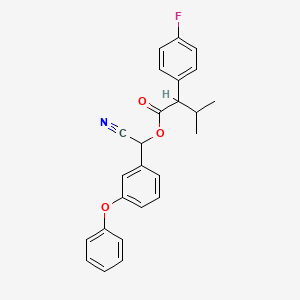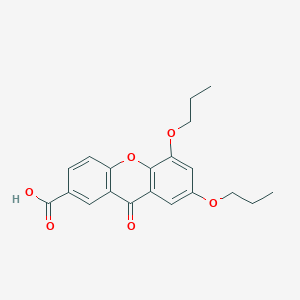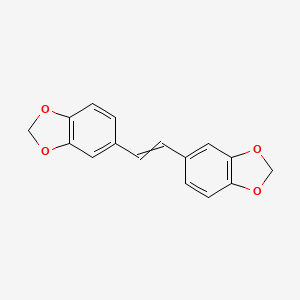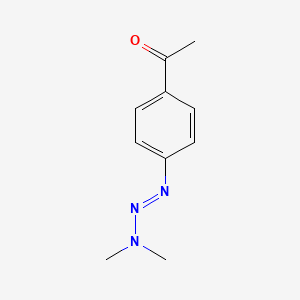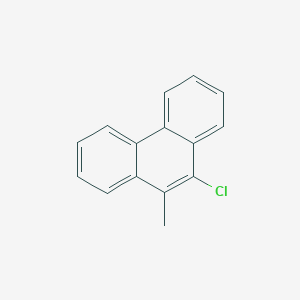
9-Chloro-10-methylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-methylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a chlorine atom at the 9th position and a methyl group at the 10th position of the phenanthrene skeleton. Phenanthrene and its derivatives are known for their applications in various fields, including the production of dyes, plastics, pesticides, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-10-methylphenanthrene can be achieved through several methods. One common approach involves the chlorination of 10-methylphenanthrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 9th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where 10-methylphenanthrene is treated with chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Chloro-10-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-chloro-10-methylphenanthrenequinone using oxidizing agents such as chromic acid.
Reduction: Reduction of this compound can yield 9-chloro-10-methyl-9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products Formed:
Oxidation: 9-chloro-10-methylphenanthrenequinone.
Reduction: 9-chloro-10-methyl-9,10-dihydrophenanthrene.
Substitution: Various halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-methylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure
Wirkmechanismus
The mechanism of action of 9-Chloro-10-methylphenanthrene involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound, consisting of three fused benzene rings without any substituents.
9-Bromophenanthrene: A derivative with a bromine atom at the 9th position.
10-Methylphenanthrene: A derivative with a methyl group at the 10th position.
Uniqueness: 9-Chloro-10-methylphenanthrene is unique due to the presence of both a chlorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
52979-77-8 |
|---|---|
Molekularformel |
C15H11Cl |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
9-chloro-10-methylphenanthrene |
InChI |
InChI=1S/C15H11Cl/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16/h2-9H,1H3 |
InChI-Schlüssel |
KDGPPNGRHJZUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


